Cas no 7142-72-5 (Ethyl (benzylamino)(oxo)acetate)

Ethyl (benzylamino)(oxo)acetate structure
7142-72-5 structure
Nome del prodotto:Ethyl (benzylamino)(oxo)acetate
Numero CAS:7142-72-5
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD00196026
CID:575992
PubChem ID:81559

Ethyl (benzylamino)(oxo)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-oxo-2-[(phenylmethyl)amino]-, ethyl ester
    • ethyl 2-(benzylamino)-2-oxoacetate
    • AC1L31L4
    • AG-G-79738
    • benzyl-oxalamic acid ethyl ester
    • Benzyl-oxalamidsaeure-aethylester
    • Benzyloxamidsaeure-aethylester
    • CTK5D4019
    • ethyl [N-benzylcarbamoyl]formate
    • Ethyl N-benzyloxamate
    • Ethyl oxo((phenylmethyl)amino)acetate
    • Ethyl oxo[(phenylmethyl)amino]acetate
    • N-benzyloxamic acid ethyl ester
    • NSC50750
    • SCHEMBL11169677
    • EINECS 230-441-6
    • Aceticacid,2-oxo-2-[(phenylmethyl)amino]-,ethylester
    • Acetic acid, oxo[(phenylmethyl)amino]-, ethyl ester
    • ethyl (benzylamino)(oxo)acetate
    • NCGC00319998-01
    • NSC 50750
    • EU-0095919
    • 3R-0833
    • Ethyl 2-oxo-2-[(phenylmethyl)amino]acetate
    • DTXSID40221611
    • ethyl benzyloxamate
    • SR-01000575224-1
    • EN300-235780
    • UNII-2XX2J98BKT
    • 7142-72-5
    • 2XX2J98BKT
    • NS00037203
    • CHEMBL4748914
    • SR-01000575224
    • AKOS000344103
    • AB01316494-02
    • Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-,
    • CS-0455170
    • A1-00839
    • ethyl (benzylcarbamoyl)formate
    • MFCD00196026
    • NSC-50750
    • Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester
    • ALBB-024883
    • SWKANMPANJTPHP-UHFFFAOYSA-N
    • Ethyl (benzylamino)(oxo)acetate
    • MDL: MFCD00196026
    • Inchi: InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
    • Chiave InChI: SWKANMPANJTPHP-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)C(=O)NCC1=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 207.08959
  • Massa monoisotopica: 207.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 222
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.4A^2
  • XLogP3: 1.7

Proprietà sperimentali

  • Densità: 1.143
  • Indice di rifrazione: 1.52
  • PSA: 55.4

Ethyl (benzylamino)(oxo)acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-235780-5.0g
ethyl (benzylcarbamoyl)formate
7142-72-5 95%
5.0g
$386.0 2024-06-19
Enamine
EN300-235780-0.5g
ethyl (benzylcarbamoyl)formate
7142-72-5 95%
0.5g
$85.0 2024-06-19
eNovation Chemicals LLC
D766746-1g
Acetic acid,2-oxo-2-[(phenylmethyl)amino]-, ethyl ester
7142-72-5 95%
1g
$185 2024-06-07
TRC
E258500-500mg
Ethyl (benzylamino)(oxo)acetate
7142-72-5
500mg
$ 300.00 2022-06-05
Alichem
A019142468-5g
Ethyl (benzylamino)(oxo)acetate
7142-72-5 95%
5g
$336.14 2023-09-01
Alichem
A019142468-25g
Ethyl (benzylamino)(oxo)acetate
7142-72-5 95%
25g
$1038.28 2023-09-01
Enamine
EN300-235780-10.0g
ethyl (benzylcarbamoyl)formate
7142-72-5 95%
10.0g
$595.0 2024-06-19
1PlusChem
1P005UY8-2g
Acetic acid,2-oxo-2-[(phenylmethyl)amino]-, ethyl ester
7142-72-5 95%
2g
$220.00 2024-04-21
Enamine
EN300-235780-5g
ethyl (benzylcarbamoyl)formate
7142-72-5
5g
$386.0 2023-09-15
Enamine
EN300-235780-1g
ethyl (benzylcarbamoyl)formate
7142-72-5
1g
$128.0 2023-09-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:7142-72-5)Ethyl (benzylamino)(oxo)acetate
A1172352
Purezza:99%
Quantità:1g
Prezzo ($):1010.0